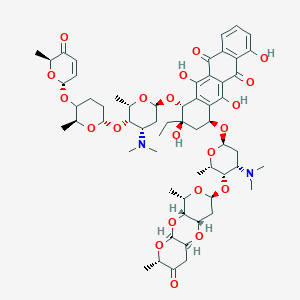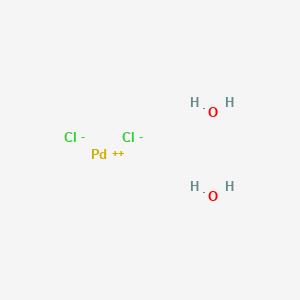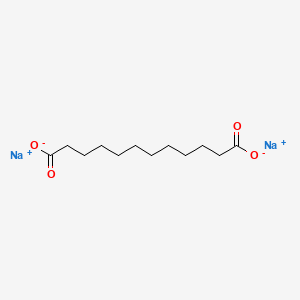
2-Naphthyl myristate
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Naphthyl myristate plays a significant role in biochemical reactions, primarily as a substrate for carboxylesterase enzymes. Carboxylesterases are a group of enzymes that hydrolyze ester bonds, converting this compound into 2-naphthol and myristic acid. This hydrolysis reaction is crucial for various metabolic processes, including drug metabolism and detoxification .
In addition to carboxylesterases, this compound interacts with other biomolecules such as proteins and lipids. The ester bond in this compound is susceptible to hydrolysis by lipases, which are enzymes that break down lipids. This interaction highlights the compound’s versatility in biochemical assays and its importance in studying enzyme kinetics and substrate specificity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When hydrolyzed by carboxylesterases, the resulting products, 2-naphthol and myristic acid, can affect cellular functions. For instance, myristic acid is known to be involved in protein myristoylation, a post-translational modification that targets proteins to cellular membranes .
The presence of this compound in cells can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in metabolism, cell growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with enzymes and other biomolecules. The hydrolysis of this compound by carboxylesterases involves the binding of the ester bond to the active site of the enzyme. This binding induces a conformational change in the enzyme, facilitating the cleavage of the ester bond and the release of 2-naphthol and myristic acid .
The myristic acid produced from this reaction can further participate in protein myristoylation, where it is covalently attached to the N-terminal glycine residue of target proteins by N-myristoyltransferases. This modification is essential for the proper localization and function of many signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C and protected from light . Prolonged exposure to light and higher temperatures can lead to degradation, affecting its efficacy in biochemical assays.
Long-term studies have shown that the hydrolysis products of this compound, particularly myristic acid, can have lasting effects on cellular functions. For example, sustained exposure to myristic acid can alter membrane fluidity and protein localization, impacting cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is efficiently hydrolyzed by carboxylesterases, leading to the production of 2-naphthol and myristic acid without significant toxicity . At higher doses, the accumulation of these hydrolysis products can lead to adverse effects, such as cytotoxicity and disruption of cellular functions .
Threshold effects have been observed in studies where low doses of this compound enhance enzyme activity and cellular metabolism, while high doses inhibit these processes and induce cell death . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carboxylesterases and lipases. The hydrolysis of this compound by these enzymes produces 2-naphthol and myristic acid, which can enter various metabolic pathways .
Myristic acid, for instance, is a key component in the myristoylation of proteins, a process that regulates protein localization and function. Additionally, 2-naphthol can undergo further metabolic transformations, including conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets .
Once inside the cell, this compound can bind to lipid-binding proteins, which facilitate its transport to specific cellular compartments. This distribution is crucial for the compound’s role in biochemical assays and its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with enzymes and lipid-binding proteins. The compound is primarily localized to cellular membranes, where it can be hydrolyzed by membrane-associated carboxylesterases and lipases .
Post-translational modifications, such as myristoylation, can also direct the localization of this compound-derived myristic acid to specific cellular compartments. This targeting is essential for the proper function of myristoylated proteins and their involvement in cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthyl myristate can be synthesized through the esterification reaction between myristic acid and 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation . The reaction is carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to dissolve the reactants and remove the water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl myristate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield myristic acid and 2-naphthol.
Oxidation: The naphthyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristic acid and 2-naphthol.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols corresponding to the ester group.
Scientific Research Applications
2-Naphthyl myristate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Naphthyl myristate involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for esterases, which hydrolyze the ester bond to release myristic acid and 2-naphthol . The released myristic acid can then participate in various metabolic pathways, while 2-naphthol can undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl acetate: An ester formed by the condensation of acetic acid and 2-naphthol.
2-Naphthyl propionate: An ester formed by the condensation of propionic acid and 2-naphthol.
2-Naphthyl caprylate: An ester formed by the condensation of caprylic acid and 2-naphthol.
Uniqueness
2-Naphthyl myristate is unique due to its longer carbon chain (tetradecanoic acid) compared to other similar esters. This longer chain imparts different physical and chemical properties, such as higher melting point and different solubility characteristics . Additionally, the longer carbon chain can influence the compound’s interaction with biological membranes and enzymes, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
naphthalen-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(25)26-23-19-18-21-15-13-14-16-22(21)20-23/h13-16,18-20H,2-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXBZIJSNMVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222952 | |
| Record name | 2-Naphthylmyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7262-80-8 | |
| Record name | 2-Naphthyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7262-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylmyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007262808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7262-80-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthylmyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYLMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTU94A0B1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Naphthyl myristate in the context of the provided research?
A1: The primary application highlighted is its use as a substrate in studying enzymatic activity, specifically for the colorimetric determination of serum lipase activity. [] This is particularly relevant in diagnosing acute pancreatitis, where elevated lipase levels are a key indicator.
Q2: How does this compound contribute to a colorimetric assay for lipase activity?
A2: While the provided abstract doesn't delve into the detailed mechanism, it indicates that this compound, being an ester, is hydrolyzed by lipase. Previous research [] suggests that the hydrolysis product likely undergoes a subsequent reaction to yield a colored compound. This color change can then be quantified to determine lipase activity.
Q3: Beyond its use in enzyme assays, has this compound been studied in other research contexts?
A3: Yes, this compound has been investigated for its photochemical behavior. [] Specifically, its Photo-Fries rearrangements within ordered media, like alkyl alkanoates, have been studied. This research explores how the organized environment of these media influences the reaction pathway and product selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)













